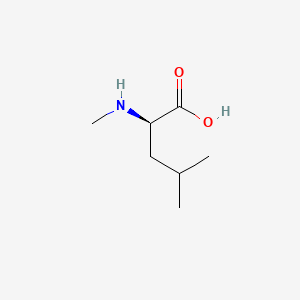(2R)-4-methyl-2-(methylamino)pentanoic acid
CAS No.: 31321-74-1
Cat. No.: VC3789780
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31321-74-1 |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid |
| Standard InChI | InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |
| Standard InChI Key | XJODGRWDFZVTKW-LURJTMIESA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC |
| SMILES | CC(C)CC(C(=O)O)NC |
| Canonical SMILES | CC(C)CC(C(=O)O)NC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2R)-4-methyl-2-(methylamino)pentanoic acid, reflects its branched aliphatic structure. The (2R) configuration denotes the absolute stereochemistry at the chiral center, while the N-methyl group distinguishes it from canonical amino acids like leucine . The hydrochloride salt form incorporates a chloride counterion, enhancing solubility in polar solvents.
Table 1: Key Chemical Data
The stereochemistry is critical for its biological activity, as evidenced by studies showing that enantiomeric purity influences binding affinity to protein targets such as Gαi1 .
Synthesis and Manufacturing
Synthetic Routes
(2R)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected N-methyl leucine precursors. A common protocol involves:
-
Resin Loading: Attachment of Fmoc-N-methyl leucine to 2-chlorotrityl resin using diisopropylethylamine (DIEA) in dimethylformamide (DMF) .
-
Deprotection and Coupling: Sequential removal of Fmoc groups with piperidine and coupling of subsequent amino acids using HATU/HOAt activation .
-
Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) to cleave the peptide-resin bond, followed by reversed-phase HPLC purification .
This method yields enantiomerically pure product, as confirmed by chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production
Large-scale manufacturing employs continuous-flow reactors to optimize coupling efficiency and minimize diketopiperazine formation, a common side reaction in N-methyl amino acid synthesis . Current Good Manufacturing Practice (cGMP) facilities report typical yields of 20–25% for multi-step syntheses .
Biological and Pharmacological Relevance
Protease Resistance
Incorporating N-methylated amino acids like (2R)-4-methyl-2-(methylamino)pentanoic acid into peptides confers resistance to proteolytic degradation. For example, substituting lysine with this derivative in a Gαi1-binding peptide increased its half-life against trypsin digestion by 72- to 1,000-fold . This stabilization arises from steric hindrance around the scissile bond and reduced hydrogen-bonding capacity of the N-methyl group .
Target Binding Modulation
Despite its stabilizing effects, N-methylation can alter binding affinity. In Gαi1 interactions, substituting lysine with (2R)-4-methyl-2-(methylamino)pentanoic acid enhanced binding 2.5-fold (ΔΔG = −0.50 kcal/mol), likely due to favorable conformational restrictions mimicking peptoid geometries . Structural studies suggest the methyl group restricts peptide backbone flexibility, pre-organizing the ligand for optimal target engagement .
Table 2: Biological Effects of N-Methyl Substitutions
| Position Modified | Protease Resistance Fold-Change | Binding Affinity Change |
|---|---|---|
| P2 (Asp) | 72× | −30% |
| P1 (Lys) | 1,000× | +150% |
| P1′ (Leu) | 500× | −45% |
Applications in Drug Development
Peptide Therapeutics
The compound’s ability to enhance metabolic stability without compromising binding makes it valuable in:
-
Oncologic Peptides: Stabilizing integrin-binding motifs in anti-angiogenic therapies .
-
Neurologic Agents: Prolonging the half-life of neuropeptide Y analogs used in appetite suppression .
Biochemical Tools
-
Photoaffinity Probes: Incorporating radiolabeled derivatives to map protein interaction sites .
-
Enzyme Inhibitors: Designing transition-state analogs for serine proteases .
Future Directions
Structural Optimization
Quantum mechanical calculations could predict optimal sites for N-methylation to balance proteolytic stability and target affinity. Machine learning models trained on existing peptide libraries may accelerate this process.
Clinical Translation
Ongoing trials are evaluating N-methylated peptides in oncology and immunology. Preliminary data suggest improved pharmacokinetics, but long-term toxicity profiles remain under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume